molecular formula C17H14F6N4O2 B5138152 2,2,3,3,4,4-hexafluoro-N,N'-bis(pyridin-3-ylmethyl)pentanediamide

2,2,3,3,4,4-hexafluoro-N,N'-bis(pyridin-3-ylmethyl)pentanediamide

Cat. No.: B5138152
M. Wt: 420.31 g/mol
InChI Key: ABDOGYQRCYBEAV-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide is a fluorinated organic compound characterized by the presence of hexafluoro groups and pyridinylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide typically involves the reaction of hexafluoropentanediamide with pyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide, with the temperature maintained between -5°C to -25°C to ensure the stability of the reactants and intermediates .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3,4,4-hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide exerts its effects involves interactions with specific molecular targets. The hexafluoro groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The pyridinylmethyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4-Hexafluoro-N,N’-bis(pyridin-3-ylmethyl)pentanediamide is unique due to the presence of both hexafluoro and pyridinylmethyl groups, which confer distinct chemical properties and potential applications. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile for various scientific and industrial uses.

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-N,N'-bis(pyridin-3-ylmethyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N4O2/c18-15(19,13(28)26-9-11-3-1-5-24-7-11)17(22,23)16(20,21)14(29)27-10-12-4-2-6-25-8-12/h1-8H,9-10H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDOGYQRCYBEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(C(C(C(=O)NCC2=CN=CC=C2)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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